Methyl 5-methoxy-1-naphthoate

Overview

Description

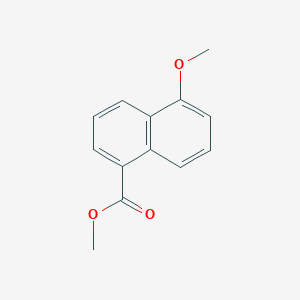

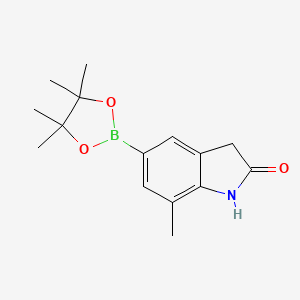

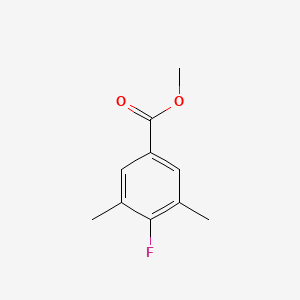

“Methyl 5-methoxy-1-naphthoate” is a chemical compound with the CAS Number: 91903-16-1. It has a molecular weight of 216.24 and its linear formula is C13H12O3 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

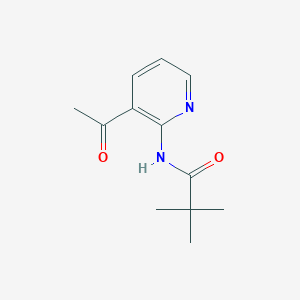

The InChI code for “Methyl 5-methoxy-1-naphthoate” is 1S/C13H12O3/c1-15-12-8-4-5-9-10 (12)6-3-7-11 (9)13 (14)16-2/h3-8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 5-methoxy-1-naphthoate” is a white to yellow solid . The storage temperature is normal, and it is recommended to store the compound away from sunlight in a well-ventilated place at room temperature .Scientific Research Applications

Photodimerization and Chemical Reactions

Methyl 5-methoxy-1-naphthoate has been studied for its role in photodimerization processes. Research by Teitei and Wells (1976) explored the UV irradiation of methyl 2-methoxy-1-naphthoate, a closely related compound, which yielded methanol adducts and a cage-compound. These adducts were hydrolyzed by acid into various ketones, indicating a potential for complex chemical reactions under UV exposure (Teitei & Wells, 1976).

Luminescent Properties in Polymer Complexes

Du et al. (1998) synthesized Eu-polymer complexes containing a naphthoate ligand, showcasing the luminescent properties of these complexes. The polymers exhibited intense red emission under UV light, stronger than similar non-polymer complexes. This study highlights the potential of naphthoate derivatives like methyl 5-methoxy-1-naphthoate in enhancing luminescence in polymer materials (Du, Xu, Ma, & Li, 1998).

Synthesis and Chemical Transformation

The STOBBE condensation process was utilized by Abdel‐Wahhab et al. (1973) for the transformation of methoxycarbonyl-methyl-naphthyl compounds, leading to the synthesis of methyl 4-methoxy-3-methyl-1-(2′-naphthyl)-2-naphthoate. This study demonstrates the versatility of naphthoate derivatives in chemical syntheses and transformations (Abdel‐Wahhab, El-Rayyes, El-Fehail, & El-Newaihy, 1973).

Alkylation Processes

Grabowska et al. (1996) investigated the vapor-phase alkylation of 5-methoxy-1-naphthol with alcohols using an iron catalyst. The study achieved high-yield alkyl derivatives, showcasing the potential of methyl 5-methoxy-1-naphthoate in similar alkylation processes (Grabowska, Mista, Syper, Wrzyszcz, & Zawadzki, 1996).

Impact on Photodimerization Rates

Hamann, Linton, and Sasse (1980) found that applying pressure significantly accelerated the photodimerization rate of methyl 3-methoxy-2- naphthoate. This suggests that physical conditions like pressure can notably affect the chemical behavior of methyl 5-methoxy-1-naphthoate derivatives (Hamann, Linton, & Sasse, 1980).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-methoxy-1-naphthoate is a complex organic compound that interacts with specific targets in biological systems . .

Biochemical Pathways

Methyl 5-methoxy-1-naphthoate may be involved in the biosynthesis of the naphthoate moiety of the neocarzinostatin chromophore . It is suggested that it could catalyze the activation of other 1-naphthoic acid analogs such as 2-hydroxy-5-methyl-1-naphthoate or 2,7-dihydroxy-5-methyl-1-naphthoate in vitro . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of Methyl 5-methoxy-1-naphthoate . .

properties

IUPAC Name |

methyl 5-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNZNTLYQXGXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697535 | |

| Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxynaphthalene-1-carboxylate | |

CAS RN |

91903-16-1 | |

| Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)